molecular formula C19H29N3O2 B15059653 tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B15059653
M. Wt: 331.5 g/mol
InChI Key: GSRNMXVKHLKEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the pyridine derivative, which undergoes a series of substitutions and additions to introduce the pyrrolidine and tert-butyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine and pyrrolidine rings.

    Reduction: Reduced forms of the compound, often leading to the removal of double bonds or reduction of functional groups.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is studied for its potential as a pharmacophore. It can interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Uniqueness

What sets tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate apart is its specific substitution pattern on the pyridine ring and the presence of both pyrrolidine and tert-butyl groups. This unique structure allows for distinct interactions with biological targets and offers versatility in synthetic applications.

Properties

Molecular Formula

C19H29N3O2

Molecular Weight

331.5 g/mol

IUPAC Name

tert-butyl 2-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H29N3O2/c1-14-15(9-10-17(20-14)21-11-5-6-12-21)16-8-7-13-22(16)18(23)24-19(2,3)4/h9-10,16H,5-8,11-13H2,1-4H3

InChI Key

GSRNMXVKHLKEPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCC2)C3CCCN3C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.